molecular formula C11H10N2O3 B8363737 (7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde

(7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde

Cat. No. B8363737
M. Wt: 218.21 g/mol
InChI Key: VTXZVGBYKWGBJO-UHFFFAOYSA-N
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Patent
US08524738B2

Procedure details

Into 40 mL of an 80% aqueous trifluoroacetic acid solution, 1.00 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one was dissolved, and the mixture was stirred at room temperature for 8 hours. The solvent was removed under reduced pressure, the reaction mixture was alkalified with an aqueous saturated sodium hydrogen carbonate solution, and then extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 236 mg of a pale yellow oily substance, (7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[O:8]1CCO[CH:9]1[CH2:13][N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]=[CH:16][C:15]1=[O:26]>>[CH3:25][O:24][C:21]1[CH:22]=[C:23]2[C:18]([N:17]=[CH:16][C:15](=[O:26])[N:14]2[CH2:13][CH:9]=[O:8])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one
Quantity
1 g
Type
reactant
Smiles
O1C(OCC1)CN1C(C=NC2=CC=C(C=C12)OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=CC=C2N=CC(N(C2=C1)CC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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